3-Bromo-2-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(piperidin-2-yl)pyridine is a chemical compound with the following properties:
IUPAC Name: 3-bromo-5-(2-piperidinyl)pyridine
Molecular Formula: CHBrN
Molecular Weight: 241.13 g/mol
CAS Number: 179119-97-2
Description: It is a heterocyclic compound containing both a pyridine ring and a piperidine ring.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of α-bromoketones with 2-aminopyridine.
- The reaction conditions are mild and metal-free, typically carried out in toluene.
- The C–C bond cleavage is promoted by I2 and TBHP (tert-butyl hydroperoxide).
Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Chemical Reactions Analysis
3-Bromo-2-(piperidin-2-yl)pyridine can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and various metal catalysts are used.
Major Products: The major products depend on the specific reaction conditions, but substitution at the bromine position is common.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and medicinal chemistry.
Medicine: It may have potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and would vary based on its specific application. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While 3-Bromo-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, similar compounds include other brominated pyridines and piperidines.
Properties
Molecular Formula |
C10H13BrN2 |
---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
3-bromo-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
RXKFLAIOQDZELX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.